Quinoline-8-thiol hydrochloride

Coordination Chemistry Thermal Analysis Chelate Stability

Quinoline-8-thiol hydrochloride (CAS 34006-16-1), also known as 8-mercaptoquinoline hydrochloride or thiooxine hydrochloride, is an organosulfur compound derived from quinoline with a thiol group substituted at the 8-position. This compound serves as a bidentate N,S-chelating ligand that demonstrates pronounced affinity for soft metal ions, including Zn(II), Cu(II), Cd(II), Pb(II), Ag(I), and Bi(III).

Molecular Formula C9H8ClNS
Molecular Weight 197.69 g/mol
CAS No. 34006-16-1
Cat. No. B1229469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-8-thiol hydrochloride
CAS34006-16-1
Synonyms8-mercaptoquinoline
8-mercaptoquinoline hydrochloride
8-MQ
8-quinolinethiol
quinoline-8-thiol
sodium quinolinethiolate
SQT-8
Molecular FormulaC9H8ClNS
Molecular Weight197.69 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S)N=CC=C2.Cl
InChIInChI=1S/C9H7NS.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H
InChIKeyRWBSBQAUAJSGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-8-thiol Hydrochloride (CAS 34006-16-1): Essential S-Donor Ligand with Quantified Metal Affinity


Quinoline-8-thiol hydrochloride (CAS 34006-16-1), also known as 8-mercaptoquinoline hydrochloride or thiooxine hydrochloride, is an organosulfur compound derived from quinoline with a thiol group substituted at the 8-position [1]. This compound serves as a bidentate N,S-chelating ligand that demonstrates pronounced affinity for soft metal ions, including Zn(II), Cu(II), Cd(II), Pb(II), Ag(I), and Bi(III) [2]. With a molecular formula of C₉H₈ClNS, molecular weight of 197.68 g/mol, and a melting point of 165°C (decomposition), this hydrochloride salt offers enhanced aqueous solubility compared to its neutral 8-mercaptoquinoline counterpart (CAS 491-33-8) [3].

Quinoline-8-thiol Hydrochloride: Why In-Class Quinoline Ligands Cannot Be Substituted


Quinoline-8-thiol hydrochloride cannot be interchanged with structurally analogous chelators such as 8-hydroxyquinoline (oxine) or 8-aminoquinoline without fundamentally altering experimental outcomes. The substitution of the 8-position heteroatom from oxygen (in 8-hydroxyquinoline) to sulfur (in 8-mercaptoquinoline) shifts the coordination chemistry from hard/oxophilic toward soft/thiophilic metal selectivity, substantially alters complex stability constants, and changes both the precipitation pH window and thermal stability of resulting complexes [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility (50 mg/mL in ethanol) and a distinct electrostatic profile relative to the neutral thiol (CAS 491-33-8), which is critical for reproducible analytical and synthetic procedures .

Quinoline-8-thiol Hydrochloride: Quantified Differentiation from 8-Hydroxyquinoline, Selenoquinoline, and Related Chelators


Differential Metal Chelate Thermal Stability: 8-Mercaptoquinoline vs. 8-Hydroxyquinoline

Thermogravimetric and differential thermal analysis of divalent metal chelates reveals a distinct thermal stability order for 8-mercaptoquinoline (8-MQ) complexes of Cd > Co > Ni > Zn > Pb > Hg > Fe > Cu. This order differs from that observed for 8-hydroxyquinoline (8-HQ) chelates, which is attributable to differences in ligand donor atom properties [1]. The divergence confirms that the sulfur donor imparts fundamentally different thermal decomposition behavior, a critical consideration for applications involving elevated temperatures.

Coordination Chemistry Thermal Analysis Chelate Stability

Metal Ion Stability Constant Ranking: Ag(I) ≫ Bi(III) ≫ Ni(II) ≫ Pb(II) ≫ Cd(II) ≫ Zn(II)

Potentiometric determination of 8-mercaptoquinoline (8-MQ) complexes in dimethylformamide establishes a clear stability order: Ag(I) ≫ Bi(III) ≫ Ni(II) ≫ Pb(II) ≫ Cd(II) ≫ Zn(II) [1]. This ranking demonstrates pronounced preference for soft metal ions (Ag(I), Bi(III), Pb(II)) over borderline metals (Zn(II)), directly contrasting with the selectivity profile of 8-hydroxyquinoline, which preferentially complexes harder metal centers. The 7-methyl substituted derivative exhibits higher stability constants, whereas the 2-alkyl substitution reduces metal-ligand bond strength due to steric effects [1].

Potentiometry Stability Constants Coordination Chemistry

Paper Chromatographic Separation: Five-Component Metal Ion Resolution in Single Run

Circular paper chromatography impregnated with 8-mercaptoquinoline hydrochloride enables separation of five metal ions (Hg(II), Cu(II), Bi(III), Cd(II), Zn(II)) in a single run with the migration order: Hg²⁺ ≈ Ag⁺ ≈ Pd²⁺ < Cu²⁺ < Bi³⁺ < Cd²⁺ < Zn²⁺ ≈ Fe³⁺ [1]. In contrast, 8-hydroxyquinoline (8-HQ) does not produce the same separation pattern under identical conditions, and the differential precipitation pH window between 8-MQ and 8-selenoquinoline further distinguishes these reagents for selective separations [2].

Precipitation Chromatography Metal Ion Separation Analytical Chemistry

In Vivo Ni(II) Distribution: CNS and Pigmented Tissue Targeting via 8-Mercaptoquinoline

Oral co-administration of Ni²⁺ with 8-mercaptoquinoline (8-SH-quinoline) in mice produces a markedly different tissue distribution pattern compared to co-administration with 8-hydroxyquinoline (8-OH-quinoline) or clioquinol. Specifically, 8-SH-quinoline induces Ni²⁺ uptake in the central nervous system, pigmented tissues, pancreatic islets, and thyroid, whereas 8-OH-quinoline and clioquinol do not alter the distribution pattern relative to Ni²⁺ administered alone [1]. This observation is attributed to the greater stability of the Ni(8-MQ)₂ complex, which persists in tissues without dissociation.

Bioinorganic Chemistry Metal Distribution Pharmacology

Differential Precipitation pH Window: 8-Mercaptoquinoline vs. 8-Selenoquinoline

Systematic study of precipitation of divalent metal complexes reveals that 8-mercaptoquinoline and 8-selenoquinoline operate within different pH windows for metal ion precipitation [1]. In hydrochloric acid solution, cadmium precipitates as CdR₂·2HCl and lead as PbR₂·2HCl or PbR·Cl with 8-MQ, whereas 8-selenoquinoline exhibits distinct precipitation behavior. This pH-dependent selectivity enables differential separation strategies that cannot be achieved with a single ligand system alone.

Precipitation Analysis Metal Chelates Selective Separation

Quinoline-8-thiol Hydrochloride: High-Value Procurement Scenarios Based on Quantified Differentiation


Trace Metal Preconcentration from Natural Waters (22 Elements Simultaneously)

8-Mercaptoquinoline hydrochloride enables group preconcentration of 22 metals (Fe, Co, Ni, Mn, Cu, Zn, Cd, Hg, Pb, Bi, Sb, Mo, W, V, Cr, Ga, In, Sn, Ag, Au, Pd, Pt) via coprecipitation with bis(8-quinolyl) disulfide collector prior to atomic absorption spectrometry [5]. This breadth of elemental coverage distinguishes 8-MQ hydrochloride from 8-HQ, which lacks comparable affinity for the full suite of soft metal ions. Procurement is justified when a single reagent must concentrate both transition and precious metals from dilute aqueous samples.

Potentiometric and Amperometric Determination of Ruthenium(VI) in Presence of Platinum Group Metals

8-Mercaptoquinoline enables potentiometric and amperometric titration of Ru(VI) with relative standard deviation (Sᵣ) of 0.10–0.077, even in the presence of interfering platinum group metals (Pd(II), Ir(IV), Au(III)) [5]. Differential analysis of Ru(VI)-Pd(II) and Ru(VI)-Os(VI) two-component systems has been validated, with methods applied to industrial samples and model mixtures simulating natural ores [5]. This specificity for Ru(VI) in complex matrices is not documented for 8-HQ, making 8-MQ hydrochloride the reagent of choice for ruthenium determination in sulfide ores and industrial process streams.

Corrosion Inhibition of Zinc and Iron via Insoluble Chelate Film Formation

In 3% NaCl solution across pH 5.0, 7.0, and 9.0, 8-mercaptoquinoline (MQ) forms insoluble metal chelate complexes on zinc surfaces, providing consistent corrosion inhibition at all tested pH values [5]. This performance matches that of 8-hydroxyquinoline (HQ) for zinc protection but exceeds that of anthranilic acid, which fails to form protective films at pH 7.0 and 9.0 [5]. For iron in 1 M HCl, 8-MQ and its Fe²⁺ chelate demonstrate increasing inhibition with concentration, with the chelate exhibiting higher residual protective effect than the free ligand [6]. Industrial users formulating corrosion inhibitor blends should select 8-MQ hydrochloride over alternatives when broad pH range protection or post-treatment residual effects are required.

Synthesis of Functional Coordination Materials (S=1 Ferromagnetic Chains and Luminescent Gold Supermolecules)

Quinoline-8-thiolate forms Ni(II) complexes with one-dimensional chain structures and double thiolate bridges exhibiting S=1 ferromagnetic coupling (Ni-S-Ni angle: 94.3°) [5]. With Au(I), it yields hexanuclear luminescent supermolecules that emit at 440 nm and 636 nm in CH₂Cl₂ with a long-lived lifetime of 16.2 μs, with the 636 nm emission quenched by polar solvents (quenching constants: 1.00 × 10⁵ s⁻¹ M⁻¹ in CH₃CN, 3.03 × 10⁴ s⁻¹ M⁻¹ in CH₃OH) [6]. These structurally characterized, property-defined materials are accessible only through 8-MQ-based coordination chemistry and represent high-value targets for molecular magnetism and luminescent materials research.

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